(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol
Overview
Description
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol is a complex organic compound characterized by its unique structure, which includes a phthalazinyl group and a hexane backbone with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol typically involves the following steps:
Formation of the Phthalazinyl Group: The phthalazinyl group can be synthesized through the reaction of phthalic anhydride with hydrazine, followed by cyclization.
Attachment to Hexane Backbone: The phthalazinyl group is then attached to a hexane backbone through a hydrazone formation reaction. This involves the reaction of the phthalazinyl hydrazine with an aldehyde or ketone derivative of hexane.
Introduction of Hydroxyl Groups: The final step involves the introduction of hydroxyl groups at specific positions on the hexane backbone. This can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine and aldehyde or ketone.
Substitution: The compound can participate in substitution reactions, where functional groups on the hexane backbone or the phthalazinyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydrazine and aldehyde or ketone.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol: can be compared with other hydrazone derivatives and compounds with multiple hydroxyl groups.
Phthalazinyl derivatives: Compounds with similar phthalazinyl groups but different backbones or functional groups.
Polyhydroxylated hexanes: Compounds with similar hexane backbones but different substituents.
Uniqueness
- The combination of a phthalazinyl group with a polyhydroxylated hexane backbone makes this compound unique.
- Its structure allows for a wide range of chemical reactions and interactions, making it versatile for various applications.
Properties
IUPAC Name |
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c19-7-11(21)13(23)12(22)10(20)6-16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-6,10-13,19-23H,7H2,(H,17,18)/b16-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQJKUJOONNDF-OMCISZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512560 | |
Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881180-23-0 | |
Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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